1-(3-Bromo-4-fluorophenyl)ethanol 1-(3-Bromo-4-fluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 900175-01-1
VCID: VC6089229
InChI: InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
SMILES: CC(C1=CC(=C(C=C1)F)Br)O
Molecular Formula: C8H8BrFO
Molecular Weight: 219.053

1-(3-Bromo-4-fluorophenyl)ethanol

CAS No.: 900175-01-1

Cat. No.: VC6089229

Molecular Formula: C8H8BrFO

Molecular Weight: 219.053

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-fluorophenyl)ethanol - 900175-01-1

Specification

CAS No. 900175-01-1
Molecular Formula C8H8BrFO
Molecular Weight 219.053
IUPAC Name 1-(3-bromo-4-fluorophenyl)ethanol
Standard InChI InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
Standard InChI Key TWIOVUXOLMANJU-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)F)Br)O

Introduction

Structural Characteristics and Molecular Properties

Atomic Composition and Stereochemistry

The compound’s IUPAC name, 1-(3-bromo-4-fluorophenyl)ethanol, reflects its substitution pattern: a benzene ring with bromine (Br) at position 3, fluorine (F) at position 4, and an ethanol (-CH2_2CH2_2OH) group at position 1. The chiral center at the ethanol-bearing carbon (C1) gives rise to enantiomeric forms, with the (1S)-stereoisomer documented in PubChemLite (CID 25324469) . The SMILES notation C[C@@H](C1=CC(=C(C=C1)F)Br)O explicitly denotes this stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H8BrFO\text{C}_8\text{H}_8\text{BrFO}
Molecular Weight219.05 g/mol
Exact Mass217.974 Da
Topological Polar Surface Area20.23 Ų
LogP (Octanol-Water)2.64
Predicted Collision Cross Section (CCS)137.9–143.6 Ų

Spectroscopic and Chromatographic Data

The compound’s structural features are corroborated by spectroscopic predictions. High-resolution mass spectrometry (HRMS) calculates an exact mass of 217.974 Da , while its predicted collision cross-section (CCS) varies between 137.9 Ų for the [M+H]+ adduct and 143.6 Ų for the [M+NH4]+ adduct . These metrics are critical for liquid chromatography–mass spectrometry (LC-MS) identification in complex matrices.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reducing 3-bromo-4-fluorobenzaldehyde using sodium borohydride (NaBH4\text{NaBH}_4) in methanol or ethanol at ambient temperatures. This method, described in the Bristol-Myers Squibb patent (US2007/3539 A1), achieves yields exceeding 95% . The reaction mechanism proceeds via nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol.

Table 2: Synthetic Conditions for 1-(3-Bromo-4-fluorophenyl)ethanol

ParameterDetailSource
Starting Material3-Bromo-4-fluorobenzaldehyde
Reducing AgentNaBH4\text{NaBH}_4
SolventMethanol/Ethanol
Temperature20–25°C
Reaction Time2–4 hours
Yield>95%

Scalable Production Methods

For industrial applications, catalytic hydrogenation offers superior efficiency. Using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure (1–3 atm), the aldehyde group is selectively reduced to alcohol without affecting the aromatic halogens. This method minimizes byproduct formation and aligns with green chemistry principles by avoiding stoichiometric reductants.

Physicochemical and Stability Profiles

Solubility and Partitioning Behavior

The compound’s logP value of 2.64 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. This property facilitates its use in liquid-liquid extraction during purification. Experimental solubility data remain limited, but analogous bromo-fluoro alcohols exhibit solubility ranges of 5–10 mg/mL in DMSO.

Thermal and Oxidative Stability

While melting and boiling points are unreported, the presence of electron-withdrawing halogens (Br, F) enhances thermal stability compared to non-halogenated analogs. Accelerated stability studies under ICH guidelines (40°C/75% RH) are warranted to assess degradation pathways, particularly oxidation of the ethanol moiety to the corresponding ketone.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

1-(3-Bromo-4-fluorophenyl)ethanol serves as a precursor to kinase inhibitors and protease antagonists. The Bristol-Myers Squibb patent highlights its utility in synthesizing pyrrolotriazine derivatives with antiviral activity . Subsequent functionalization—such as Mitsunobu reactions to install ether linkages or oxidations to ketones—enables diversification of the pharmacophore.

Structure-Activity Relationship (SAR) Contributions

The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability through C-F\text{C-F} bond inertness. These features are exploited in optimizing drug candidates’ bioavailability and target engagement.

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective reductions using chiral catalysts (e.g., CBS reduction) could provide access to optically pure (1S)- and (1R)-isomers for stereochemical studies .

Biological Screening

Prioritizing in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and viral proteases could uncover novel therapeutic applications. Computational docking studies using the compound’s 3D structure (PubChem CID 25324469) may identify potential protein targets.

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